Methyl 2-(piperidin-4-yl)acetate hydrochloride

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers requiring precise stoichiometric control in neurological drug synthesis face handling challenges with liquid free-base analogs. This crystalline hydrochloride salt (mp 152-156°C) eliminates weighing inaccuracies and hygroscopicity issues, ensuring reproducible reactions. • >98% purity by titration minimizes downstream purification costs. • Direct aqueous solubility enables biphasic reaction systems without co-solvents. • Solid form compatible with automated synthesis platforms.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 81270-37-3
Cat. No. B1319502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperidin-4-yl)acetate hydrochloride
CAS81270-37-3
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCNCC1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
InChIKeyADBDFGZYGJGDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(piperidin-4-yl)acetate hydrochloride: Solid-Form Piperidine Building Block


Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 81270-37-3) is a piperidine-based heterocyclic building block supplied as a crystalline hydrochloride salt . It incorporates a secondary amine on the piperidine ring and a methyl ester side chain . This compound is a synthetic intermediate widely employed in medicinal chemistry for constructing pharmacologically active molecules, particularly those targeting neurological disorders . Unlike its liquid free-base analog (CAS 168986-49-0), the hydrochloride salt form enables solid-phase handling, precise stoichiometric weighing, and broad aqueous solubility .

Methyl 2-(piperidin-4-yl)acetate hydrochloride: Why Analogs Fail


Direct, quantitative head-to-head studies comparing this specific hydrochloride salt against its closest analogs are absent from the public literature, limiting high-strength differential claims . However, scientifically grounded selection decisions can still be made. Substituting the solid hydrochloride salt (mp 152.0–156.0 °C) for the liquid free base (bp 145 °C at 0.2 Torr) introduces significant handling, weighing accuracy, and hygroscopicity risks that affect experimental reproducibility . Similarly, replacing the methyl ester with an ethyl or tert-butyl ester alters steric demand and hydrolytic lability, which can change reaction kinetics and yields, though precise kinetic data are not publicly available . The N-Boc-protected analog (CAS 175213-46-4) requires a deprotection step, adding synthetic complexity and cost . These physicochemical and operational differences mean that analogs cannot be considered drop-in replacements without re-optimization .

Methyl 2-(piperidin-4-yl)acetate hydrochloride: Evidence-Based Differentiation Guide


Solid-State vs. Liquid Free Base Handling

The target compound is a crystalline solid at room temperature, which is a direct and quantifiable differentiator from its liquid free-base analog. This difference is critical for accurate stoichiometric control in synthesis. The solid hydrochloride salt has a defined melting point of 152.0–156.0 °C . In contrast, the free base (CAS 168986-49-0) is a liquid at ambient temperature with a boiling point of 145 °C at reduced pressure (0.2 Torr) and a density of 0.982 ± 0.06 g/cm³ . This physical state disparity directly impacts operational precision; weighing a hygroscopic solid is more reproducible than pipetting a volatile, amine-containing liquid.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Enhanced Aqueous Solubility

The hydrochloride salt formation significantly improves the aqueous solubility of the piperidine-acetate scaffold. The target compound is explicitly classified as 'Soluble in water' by its vendor specification . The free base is listed as 'slightly soluble in water' . While the term 'soluble' is qualitative, it represents a well-understood, class-wide principle: protonation of the secondary amine increases polarity and disrupts crystal lattice energy, enhancing hydration. This is a critical procurement consideration for reactions requiring aqueous or biphasic conditions.

Pharmaceutical Development Aqueous Synthesis Salt Selection

High Purity Specification for Reproducible Synthesis

The target compound is commercially available with a guaranteed purity of >98.0% as determined by non-aqueous titration (Product Number M1926) . This level of purity specification is a critical procurement parameter. In contrast, the purity specification for the closest analog, Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2), is commonly listed as 97% . While a 1% difference seems small, in multi-step syntheses where the intermediate is used near the end of the route, this difference can translate into a significant reduction in final API purification burden.

Quality Assurance Chemical Procurement Reproducibility

Methyl 2-(piperidin-4-yl)acetate hydrochloride: Best Application Scenarios


Precise Stoichiometric Solid-Phase Synthesis

This compound's solid crystalline nature (mp 152.0–156.0 °C) makes it superior for automated solid-phase synthesis platforms or manual parallel synthesis where precise gravimetric dispensing is non-negotiable for maintaining stoichiometric balance . Its liquid free-base analog cannot provide the same level of handling accuracy or long-term storage stability .

Aqueous-Phase Synthesis of Neurological Intermediates

The unambiguous water solubility of the hydrochloride salt enables direct use in aqueous or biphasic reaction systems without pre-activation or co-solvent addition . This is particularly advantageous for the synthesis of water-soluble drug candidates targeting neurological disorders, a key application area for piperidine-acetate intermediates .

Purity-Critical Multi-Step Synthesis

For complex, multi-step synthetic routes where this building block is introduced at a late stage, the commercially guaranteed >98.0% purity (by titration) minimizes the carry-through of impurities that could compromise the final active pharmaceutical ingredient's purity profile . This directly reduces downstream purification costs compared to using a lower-purity analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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